2-(Furan-2-yl)-2-oxoethyl acetate

Beschreibung

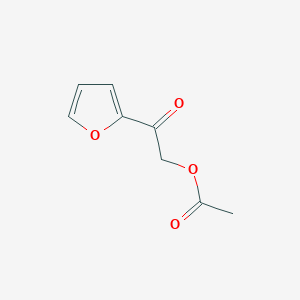

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(furan-2-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(9)12-5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKNYRLWAGVZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549705 | |

| Record name | 2-(Furan-2-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19859-79-1 | |

| Record name | 2-(Furan-2-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analysis of 2-(Furan-2-yl)-2-oxoethyl acetate (CAS No. 19859-79-1). Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the analysis of related furan derivatives and α-acetoxy ketones, providing a robust framework for researchers.

Compound Identification and Properties

2-(Furan-2-yl)-2-oxoethyl acetate, also known as 2-acetoxy-1-(furan-2-yl)ethanone, is a furan derivative with potential applications as an intermediate in organic synthesis. Its structure features a furan ring connected to an acetoxy ketone moiety.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Reference |

| CAS Number | 19859-79-1 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.147 g/mol | [1] |

| Exact Mass | 168.042 g/mol | [1] |

| Topological Polar Surface Area (PSA) | 56.51 Ų | [1] |

| LogP (o/w) | 1.025 | [1] |

| Synonyms | [2-(furan-2-yl)-2-oxoethyl] acetate, 2-acetoxy-1-furan-2-yl-ethanone, 2-furoylmethyl acetate | [1] |

Experimental Protocols

Detailed experimental data for 2-(Furan-2-yl)-2-oxoethyl acetate is scarce. However, established organic chemistry methodologies for the synthesis and characterization of similar compounds can be applied.

A plausible and efficient method for the synthesis of α-acetoxy ketones is the acetoxylation of the corresponding α-halo ketone. In this case, 2-(Furan-2-yl)-2-oxoethyl acetate could be synthesized from 2-bromo-1-(furan-2-yl)ethan-1-one.

Reaction: 2-bromo-1-(furan-2-yl)ethan-1-one + CH₃COONa → 2-(Furan-2-yl)-2-oxoethyl acetate + NaBr

Materials and Reagents:

-

Sodium acetate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromo-1-(furan-2-yl)ethan-1-one in anhydrous DMF, add a molar excess (e.g., 1.5 equivalents) of anhydrous sodium acetate.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 3-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate), to obtain pure 2-(Furan-2-yl)-2-oxoethyl acetate.[4][5]

The structural confirmation and purity assessment of the synthesized compound would involve a combination of chromatographic and spectroscopic techniques.

1. Chromatography:

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A typical system would involve silica gel plates with a mobile phase of ethyl acetate and hexanes. Visualization can be achieved using UV light (254 nm) and/or a staining agent like p-anisaldehyde.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile furan derivatives. It provides separation and identification based on retention time and mass-to-charge ratio, confirming the molecular weight and fragmentation pattern.[6]

2. Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7][8]

-

¹H NMR: Expected signals would include those for the furan ring protons, the methylene protons adjacent to the carbonyl and acetate groups, and the methyl protons of the acetate group.

-

¹³C NMR: Would show distinct signals for the carbonyl carbons (ketone and ester), the carbons of the furan ring, the methylene carbon, and the methyl carbon of the acetate group.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[7]

-

Strong absorption bands are expected for the C=O stretching of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹).

-

Bands corresponding to the C-O stretching of the ester and the characteristic vibrations of the furan ring would also be present.[10]

-

Table 2: General Spectroscopic Data for Related Furan Structures

| Functional Group/Moiety | Technique | Expected Chemical Shift / Wavenumber | Reference |

| Furan Ring Protons | ¹H NMR | δ 6.5 - 7.6 ppm | [6] |

| Furan Ring Carbons | ¹³C NMR | δ 110 - 153 ppm | [6] |

| Acetyl (CH₃) Protons | ¹H NMR | δ ~2.1 ppm | [11] |

| Ketone C=O | IR | ~1680 cm⁻¹ | [10] |

| Ester C=O | IR | ~1740 cm⁻¹ | [10] |

| M+ Peak | Mass Spec. | m/z = 168 | [1] |

Note: These are expected ranges and the exact values for 2-(Furan-2-yl)-2-oxoethyl acetate must be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of 2-(Furan-2-yl)-2-oxoethyl acetate.

Caption: Proposed synthesis workflow for 2-(Furan-2-yl)-2-oxoethyl acetate.

Caption: General analytical workflow for the characterization of the target compound.

Reactivity and Stability

-

Reactivity: The compound possesses several reactive sites. The ketone carbonyl group is susceptible to nucleophilic attack. The ester linkage can undergo hydrolysis under acidic or basic conditions. The furan ring itself can participate in various electrophilic substitution reactions, although the electron-withdrawing nature of the side chain may deactivate the ring compared to unsubstituted furan.

-

Stability: As with many furan derivatives, 2-(Furan-2-yl)-2-oxoethyl acetate may be sensitive to strong acids and light, which can lead to polymerization or degradation of the furan ring. It should be stored in a cool, dark place.

Disclaimer: This document is intended for informational purposes for a scientific audience. While based on established chemical principles and available data, specific experimental validation is required for the synthesis and characterization of 2-(Furan-2-yl)-2-oxoethyl acetate.

References

- 1. [2-(furan-2-yl)-2-oxoethyl] acetate | CAS#:19859-79-1 | Chemsrc [chemsrc.com]

- 2. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-1-(2-furyl)ethanone 97% | CAS: 15109-94-1 | AChemBlock [achemblock.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Acetylfuran

Disclaimer: This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 2-acetylfuran . Due to the limited availability of specific experimental data for 2-(furan-2-yl)-2-oxoethyl acetate in publicly accessible databases and scientific literature, 2-acetylfuran has been chosen as a structurally similar and well-characterized substitute to illustrate the principles of NMR data interpretation for this class of compounds. The methodologies and data presentation formats provided herein are directly applicable to the analysis of 2-(furan-2-yl)-2-oxoethyl acetate, should the spectral data become available.

This guide is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction to the Structure

2-Acetylfuran is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure features a furan ring substituted with an acetyl group at the 2-position. The molecule's asymmetry and the presence of both aromatic and carbonyl functionalities give rise to a distinct NMR spectrum that is invaluable for its identification and the analysis of its derivatives.

Caption: Chemical structure of 2-acetylfuran.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of 2-acetylfuran provide a detailed map of the molecule's electronic and chemical environment. The data presented below is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data of 2-Acetylfuran

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.59 | dd | 1H | 1.7, 0.8 | H-5 |

| 7.19 | dd | 1H | 3.7, 0.8 | H-3 |

| 6.54 | dd | 1H | 3.7, 1.7 | H-4 |

| 2.48 | s | 3H | - | -CH₃ |

¹³C NMR Spectral Data of 2-Acetylfuran

| Chemical Shift (δ) ppm | Assignment |

| 186.7 | C=O |

| 152.8 | C-2 |

| 146.5 | C-5 |

| 117.5 | C-3 |

| 112.4 | C-4 |

| 25.9 | -CH₃ |

Experimental Protocols

The following provides a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and experimental requirements.

Sample Preparation

-

Dissolution: Weigh approximately 5-10 mg of the 2-acetylfuran sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug into the NMR tube to prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to obtain pure absorption lineshapes.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

Caption: Generalized workflow for NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectral data are fundamental to the characterization of 2-acetylfuran and its derivatives. The distinct chemical shifts and coupling patterns provide unambiguous evidence for the molecular structure. The experimental protocols and workflow detailed in this guide offer a robust framework for obtaining high-quality NMR data, which is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. While the data presented is for 2-acetylfuran, the principles and methodologies are directly transferable to the analysis of the target compound, 2-(furan-2-yl)-2-oxoethyl acetate.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Furan-2-yl)-2-oxoethyl Acetate

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This guide provides a detailed examination of the IR spectrum of 2-(Furan-2-yl)-2-oxoethyl acetate, a molecule of interest in organic synthesis and medicinal chemistry. The molecule's structure, featuring a furan ring, a conjugated ketone, and an ester group, gives rise to a complex and informative IR spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation.

The structure of 2-(Furan-2-yl)-2-oxoethyl acetate is characterized by several key functional groups, each with distinct vibrational modes that absorb IR radiation at specific frequencies. These include the C-H bonds of the furan ring and the acetate group, two carbonyl (C=O) groups (one ketone, one ester), and the C-O bonds of the furan and ester moieties.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for 2-(Furan-2-yl)-2-oxoethyl acetate. These predictions are based on established group frequency correlations for furan derivatives, ketones, and esters.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3125 | Medium | C-H Stretch | Furan Ring (Aromatic) |

| 2950 - 3000 | Medium | C-H Stretch | Methylene (-CH₂-) & Methyl (-CH₃) Groups |

| ~ 1745 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1680 | Strong | C=O Stretch (Conjugated) | Ketone Carbonyl (conjugated with furan) |

| 1570, 1470, 1390 | Medium | C=C & C-O Ring Stretch | Furan Ring Skeletal Vibrations |

| ~ 1440 | Variable | C-H Bend (Asymmetric) | Methylene (-CH₂-) Group |

| ~ 1370 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) Group |

| ~ 1230 | Strong | C-O Stretch (Asymmetric) | Ester (O=C-O) |

| ~ 1020 | Strong | C-O Stretch (Symmetric) | Ester (O-CH₂) |

| ~ 885 | Strong | C-H Out-of-Plane Bend | 2-substituted Furan Ring |

| ~ 750 | Strong | C-H Out-of-Plane Bend | 2-substituted Furan Ring |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of 2-(Furan-2-yl)-2-oxoethyl acetate using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is suitable for analyzing liquid or solid samples with minimal preparation.[5][6]

3.1 Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

-

Sample of 2-(Furan-2-yl)-2-oxoethyl acetate (solid or oil).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone of spectroscopic grade).

-

Lint-free wipes.

3.2 Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to allow the instrument to be purged with dry air or nitrogen, minimizing atmospheric H₂O and CO₂ interference.

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Lower the ATR anvil or press to ensure no sample is present.

-

Using the instrument's software, collect a background spectrum. This scan measures the ambient conditions and the instrument's optical characteristics, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Lift the ATR anvil.

-

Place a small amount of the 2-(Furan-2-yl)-2-oxoethyl acetate sample directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. For solid samples, a built-in torque knob should be used to apply standardized pressure.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks on the spectrum with their corresponding wavenumbers (cm⁻¹).

-

Compare the observed peak positions with the expected values in the data table (Section 2.0) to confirm the presence of the key functional groups and verify the compound's identity.

-

-

Cleaning:

-

Raise the anvil and thoroughly clean the sample from both the crystal and the anvil tip using a lint-free wipe and the appropriate solvent. Ensure the apparatus is clean for the next user.

-

Visualizations

4.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.

Caption: A flowchart of the FT-IR analysis using an ATR accessory.

4.2 Structure-Spectrum Correlation Diagram

This diagram illustrates the logical relationship between the molecular structure of 2-(Furan-2-yl)-2-oxoethyl acetate and its principal IR absorption regions.

Caption: Correlation of functional groups with their IR peak regions.

References

Mass Spectrometry Analysis of 2-(Furan-2-yl)-2-oxoethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Furan-2-yl)-2-oxoethyl acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected fragmentation patterns under electron ionization (EI), details a generalized experimental protocol for its analysis, and presents key data in a structured format. The guide is intended to assist researchers in identifying and characterizing this molecule and related structures using mass spectrometry.

Introduction

2-(Furan-2-yl)-2-oxoethyl acetate is a small organic molecule containing a furan ring, a ketone, and an ester functional group. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. Understanding the fragmentation behavior of 2-(Furan-2-yl)-2-oxoethyl acetate is crucial for its unambiguous identification in complex mixtures and for quality control during synthesis. While direct experimental mass spectra for this specific compound are not widely published, its fragmentation can be predicted based on the well-established principles of mass spectrometry for furan derivatives, ketones, and esters.[1][2][3][4]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, 2-(Furan-2-yl)-2-oxoethyl acetate (molecular weight: 168.15 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 168. This molecular ion is energetically unstable and will undergo fragmentation through various pathways, primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the furan ring.

The major fragmentation routes are anticipated to be:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.[3][4]

-

Loss of the acetoxy group (•CH₂COO) leading to the formation of the stable furoyl cation at m/z 95.

-

Cleavage between the two carbonyl groups, resulting in the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a furan-2-ylcarbonyl radical.

-

-

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur.

-

Furan Ring Fragmentation: The furan ring itself can undergo cleavage, typically resulting in the loss of CO and C₂H₂.[5][6] Common fragments from furan-containing compounds include ions at m/z 39 (C₃H₃⁺) and m/z 65 (C₅H₅⁺).[5]

A proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of 2-(Furan-2-yl)-2-oxoethyl acetate in EI-MS.

Quantitative Data Summary

The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of 2-(Furan-2-yl)-2-oxoethyl acetate. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance |

| 168 | [M]⁺˙ (Molecular Ion) | [C₈H₈O₄]⁺˙ | Moderate |

| 95 | [Furoyl cation]⁺ | [C₅H₃O₂]⁺ | High (likely base peak) |

| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ | Moderate |

| 43 | [Acetyl cation]⁺ | [C₂H₃O]⁺ | High |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Moderate to Low |

Experimental Protocol

This section provides a general methodology for the analysis of 2-(Furan-2-yl)-2-oxoethyl acetate using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of 2-(Furan-2-yl)-2-oxoethyl acetate in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

4.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

4.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks should be analyzed. The mass spectrum corresponding to the GC peak of 2-(Furan-2-yl)-2-oxoethyl acetate should be compared with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of 2-(Furan-2-yl)-2-oxoethyl acetate.

Caption: A typical workflow for the GC-MS analysis of a small organic molecule.

Conclusion

The mass spectrometry analysis of 2-(Furan-2-yl)-2-oxoethyl acetate is expected to yield a characteristic fragmentation pattern dominated by α-cleavages around the carbonyl groups, leading to prominent ions at m/z 95 and 43. This technical guide provides a foundational understanding of its likely behavior under electron ionization and offers a standardized protocol for its analysis. The information presented herein should serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the identification and structural characterization of this and related furan-containing compounds.

References

In-Depth Technical Guide: Characterization of Ethyl alpha-oxofuran-2-acetate (CAS Number 1639-37-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl alpha-oxofuran-2-acetate, identified by CAS number 1639-37-8, is a furan derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a furan ring, a ketone, and an ester functional group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the characterization of Ethyl alpha-oxofuran-2-acetate, including its physicochemical properties, spectral data, synthesis, and an exploration of its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl alpha-oxofuran-2-acetate is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of Ethyl alpha-oxofuran-2-acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 27-29 °C | [1][3] |

| Boiling Point | 232.6 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.198 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.476 (Predicted) | [1] |

| Flash Point | 94.5 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectral Characterization

The structural elucidation of Ethyl alpha-oxofuran-2-acetate is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is crucial for identifying the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) and coupling patterns are detailed in Table 2.

Table 2: Predicted 1H NMR Spectral Data for Ethyl alpha-oxofuran-2-acetate

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet | 3H |

| Ethyl -CH₂- | ~4.3 | Quartet | 2H |

| Furan H-5 | ~7.8 | Doublet of doublets | 1H |

| Furan H-3 | ~7.3 | Doublet of doublets | 1H |

| Furan H-4 | ~6.6 | Doublet of doublets | 1H |

-

13C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Predicted chemical shifts are presented in Table 3.[2][4][5]

Table 3: Predicted 13C NMR Spectral Data for Ethyl alpha-oxofuran-2-acetate

| Carbon | Chemical Shift (ppm, predicted) |

| Ethyl -C H₃ | ~14 |

| Ethyl -C H₂- | ~62 |

| Furan C-5 | ~150 |

| Furan C-2 | ~148 |

| Furan C-3 | ~122 |

| Furan C-4 | ~113 |

| Ester C=O | ~160 |

| Ketone C=O | ~178 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are listed in Table 4.

Table 4: Characteristic IR Absorption Bands for Ethyl alpha-oxofuran-2-acetate

| Functional Group | Wavenumber (cm⁻¹, expected) | Intensity |

| C=O (Ester) | 1750-1735 | Strong |

| C=O (Ketone) | 1680-1665 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C-H (Aromatic/Furan) | 3150-3050 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z 168. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), and carbon monoxide (-CO, m/z 28).[1][6]

Synthesis

Ethyl alpha-oxofuran-2-acetate is primarily used as an intermediate in chemical synthesis.[1] A common method for its preparation involves the esterification of 2-(furan-2-yl)-2-oxoacetic acid. A detailed experimental protocol for a one-pot synthesis of the parent acid is available and can be adapted for the synthesis of the ethyl ester.[7]

Experimental Protocol: Synthesis of 2-(furan-2-yl)-2-oxoacetic acid (precursor)

This protocol is based on a one-pot synthesis method from furfural.[7]

Materials:

-

Furfural

-

Nitromethane

-

Potassium Hydroxide

-

Benzyltriethylammonium chloride

-

Methanol

-

Water

-

Copper (II) salt (e.g., Copper (II) acetate)

-

Acetic acid

-

Hydrochloric acid

Procedure:

-

Dissolve furfural in a mixture of methanol and water.

-

Add nitromethane, potassium hydroxide, and benzyltriethylammonium chloride to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add a copper (II) salt and acetic acid to the reaction mixture.

-

Heat the mixture to reflux.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove methanol and acetic acid under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 3 with hydrochloric acid to precipitate the product, 2-(furan-2-yl)-2-oxoacetic acid.

Esterification to Ethyl alpha-oxofuran-2-acetate: The resulting 2-(furan-2-yl)-2-oxoacetic acid can be esterified to the desired ethyl ester using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid like sulfuric acid).

Workflow for the Synthesis of Ethyl alpha-oxofuran-2-acetate:

Caption: Synthesis workflow for Ethyl alpha-oxofuran-2-acetate.

Biological Activity

While Ethyl alpha-oxofuran-2-acetate is primarily documented as a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

-

Antimicrobial Activity: Furan-containing compounds have shown activity against various bacterial and fungal strains.[8][9] The specific antimicrobial potential of Ethyl alpha-oxofuran-2-acetate has not been extensively reported and represents an area for future investigation.

-

Cytotoxicity: Some ethyl acetate fractions of natural product extracts containing furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[10][11] However, specific studies on the cytotoxicity of pure Ethyl alpha-oxofuran-2-acetate are lacking.

-

Enzyme Inhibition: Certain chalcone derivatives containing an ethyl acetate moiety have been shown to inhibit enzymes like cholinesterases and glutathione S-transferase.[12] This suggests that Ethyl alpha-oxofuran-2-acetate could be explored for its enzyme inhibitory potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (Example)

A standard MTT assay can be employed to assess the cytotoxic activity of Ethyl alpha-oxofuran-2-acetate against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ethyl alpha-oxofuran-2-acetate

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of Ethyl alpha-oxofuran-2-acetate in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Assay:

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Ethyl alpha-oxofuran-2-acetate | C8H8O4 | CID 74230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Furan-2-yl)-2-oxoethyl Acetate: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents and natural products. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in drug design. Within the diverse family of furan derivatives, 2-(Furan-2-yl)-2-oxoethyl acetate emerges as a key chemical intermediate, offering a versatile platform for the synthesis of more complex molecules, including novel heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the role of 2-(Furan-2-yl)-2-oxoethyl acetate as a strategic intermediate in organic synthesis and drug development.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 2-(Furan-2-yl)-2-oxoethyl acetate is not extensively documented in publicly available literature, the properties of the closely related compound, ethyl 2-(furan-2-yl)-2-oxoacetate, provide valuable insights.

| Property | Value (for Ethyl 2-(furan-2-yl)-2-oxoacetate) | Reference |

| CAS Number | 1639-37-8 | [1][2] |

| Molecular Formula | C8H8O4 | [1][2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 27-29 °C | [1][3] |

| Boiling Point | 232.6 ± 13.0 °C (Predicted) | [1][3] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [1][3] |

Note: The data presented is for a closely related ethyl ester. Experimental determination of the properties for the acetate is recommended for precise applications.

Synthesis of 2-(Furan-2-yl)-2-oxoethyl Acetate: Experimental Protocols

The synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate can be strategically achieved through the nucleophilic substitution of a corresponding α-haloketone. The most common precursor is 2-bromo-1-(furan-2-yl)ethan-1-one.

Protocol 1: Synthesis from 2-Bromo-1-(furan-2-yl)ethan-1-one and an Acetate Salt

This method involves the reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with a suitable acetate salt, such as potassium acetate or sodium acetate, in an appropriate solvent.

Materials:

-

2-Bromo-1-(furan-2-yl)ethan-1-one

-

Potassium Acetate (or Sodium Acetate)

-

Acetone (or Dimethylformamide - DMF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add an excess of potassium acetate (e.g., 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (e.g., potassium bromide).

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-(Furan-2-yl)-2-oxoethyl acetate.

Expected Yield: While specific yields for this reaction are not widely reported, similar nucleophilic substitution reactions on α-haloketones typically proceed in good to excellent yields (70-95%).

Role as a Chemical Intermediate in Heterocycle Synthesis

The true value of 2-(Furan-2-yl)-2-oxoethyl acetate lies in its utility as a versatile building block for the synthesis of various heterocyclic systems. The presence of both a ketone and an ester functional group, attached to a furan ring, provides multiple reactive sites for cyclization reactions.

Synthesis of Substituted Furans and Other Heterocycles

2-(Furan-2-yl)-2-oxoethyl acetate can serve as a precursor for the synthesis of more complex substituted furans and other heterocyclic systems. For instance, the ketone functionality can undergo condensation reactions with various nucleophiles, while the acetate group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized.

While specific examples detailing the use of 2-(Furan-2-yl)-2-oxoethyl acetate are scarce, the general reactivity of α-acyloxy ketones is well-established. These compounds are valuable intermediates in the synthesis of oxazoles, imidazoles, and other five-membered heterocycles through reactions with ammonia or primary amines, often followed by a cyclodehydration step.

Logical Workflow for Heterocycle Synthesis:

Caption: General workflow for heterocycle synthesis.

Application in Drug Discovery and Development

The furan nucleus is a privileged scaffold in drug discovery, with furan-containing compounds exhibiting a wide range of biological activities. While direct pharmaceutical applications of 2-(Furan-2-yl)-2-oxoethyl acetate are not documented, its role as an intermediate is critical in the synthesis of potential drug candidates.

One notable area of application is in the synthesis of analogues of the antibiotic Cefuroxime . The side chain of Cefuroxime contains a (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl moiety. The synthesis of this and related side chains often involves intermediates derived from 2-acetylfuran or 2-(furan-2-yl)-2-oxoacetic acid.[4][5] 2-(Furan-2-yl)-2-oxoethyl acetate represents a protected and activated form of the 2-(furan-2-yl)-2-oxoacetyl group, making it a potentially valuable intermediate in the synthesis of Cefuroxime analogues and other cephalosporin antibiotics.[6][7][8][9]

Signaling Pathway Visualization (Hypothetical):

While no specific signaling pathways are directly modulated by 2-(Furan-2-yl)-2-oxoethyl acetate itself, its derivatives could potentially interact with various biological targets. For instance, furan-containing compounds have been investigated as inhibitors of various enzymes. A hypothetical workflow for screening such a derivative is presented below.

Caption: Drug discovery workflow.

Conclusion

2-(Furan-2-yl)-2-oxoethyl acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors and its array of reactive functionalities make it an attractive starting material for the construction of complex heterocyclic systems. While detailed characterization and application data for this specific compound are still emerging, its strategic importance as a precursor to furan-containing molecules, including potential antibiotic analogues, underscores its relevance for researchers and scientists in the field. Further exploration of the reactivity and applications of 2-(Furan-2-yl)-2-oxoethyl acetate is warranted and promises to unlock new avenues for the development of novel chemical entities with therapeutic potential.

References

- 1. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 5. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 6. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. EP2566458B1 - Pharmaceutical formulations compising cefuroxime axetil - Google Patents [patents.google.com]

- 9. US5013833A - Process for preparing cefuroxime axetil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Furan-2-yl)-2-oxoethyl acetate. Due to the limited availability of in-depth stability studies on this specific compound, this guide synthesizes information from safety data sheets for the compound and related furan derivatives, alongside general principles of chemical stability for analogous structures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Furan-2-yl)-2-oxoethyl acetate is essential for comprehending its stability profile.

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

| Boiling Point | 232.6±13.0 °C (Predicted)[1] |

| Melting Point | 27-29 °C[1] |

| Density | 1.198±0.06 g/cm³ (Predicted)[1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 2-(Furan-2-yl)-2-oxoethyl acetate. The following conditions are recommended based on available safety data.

| Condition | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To minimize degradation and potential peroxide formation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | The compound is air-sensitive. |

| Light | Protect from light. | The compound is light-sensitive. |

| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] | To prevent moisture ingress and reaction with air. |

| Handling | Handle and open container with care. Refrigerate before opening. | Over time, pressure may increase, causing containers to burst. |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Take precautionary measures against static discharge.

-

Wear protective gloves, clothing, eye, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Potential Degradation Pathways

While specific degradation pathways for 2-(Furan-2-yl)-2-oxoethyl acetate are not extensively documented in the public domain, potential degradation routes can be inferred based on its chemical structure, which includes a furan ring, a ketone, and an acetate ester.

The furan ring is susceptible to oxidation and acidic conditions. The ester linkage can undergo hydrolysis, and the ketone functionality can also be a site for various reactions. A potential degradation pathway could involve oxidation of the furan ring, which can lead to ring-opening products. Additionally, hydrolysis of the acetate ester would yield 2-hydroxy-1-(furan-2-yl)ethan-1-one and acetic acid.

Caption: Potential degradation pathways for 2-(Furan-2-yl)-2-oxoethyl acetate.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for 2-(Furan-2-yl)-2-oxoethyl acetate would involve subjecting the compound to a variety of stress conditions and monitoring its purity and the formation of degradation products over time.

A. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of 2-(Furan-2-yl)-2-oxoethyl acetate in appropriate solvents.

-

Expose the solutions to the following stress conditions:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 N NaOH at room temperature and elevated temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Dry heat (e.g., 80 °C)

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

-

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

B. Long-Term Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf-life of the compound.

-

Methodology:

-

Store aliquots of 2-(Furan-2-yl)-2-oxoethyl acetate under the recommended conditions (2-8 °C, protected from light and air).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.

-

Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating method.

-

Monitor physical properties such as appearance and color.

-

Caption: General experimental workflow for stability testing.

Summary of Stability Data

Currently, there is a lack of publicly available quantitative stability data for 2-(Furan-2-yl)-2-oxoethyl acetate. The information provided in this guide is based on safety data and chemical principles. It is strongly recommended that researchers perform their own stability studies to determine the shelf-life and appropriate handling procedures for their specific applications.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets or rigorous in-house stability testing. Always consult the appropriate safety documentation and perform a thorough risk assessment before handling any chemical substance.

References

Technical Guide: Solubility of 2-(Furan-2-yl)-2-oxoethyl Acetate in Organic Solvents

Introduction

2-(Furan-2-yl)-2-oxoethyl acetate is a furan-containing organic compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides an overview of its physicochemical properties, a general protocol for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties

While specific experimental solubility data is sparse, the physicochemical properties of a compound provide insight into its likely solubility behavior. The principle of "like dissolves like" suggests that this compound will be more soluble in polar organic solvents.[1] The following table summarizes key properties for 2-(Furan-2-yl)-2-oxoethyl acetate.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| CAS Number | 19859-79-1 | [2] |

| Calculated LogP | 1.02540 | [2] |

| Polar Surface Area | 56.51 Ų | [2][3] |

Note: LogP (logarithm of the partition coefficient between octanol and water) is a computed value indicating a moderate level of lipophilicity.

Theoretical Solubility Profile

Based on its structure, which includes a polar furan ring, a ketone, and an ester group, 2-(Furan-2-yl)-2-oxoethyl acetate is expected to be soluble in a range of common polar organic solvents. A structurally related compound, 2-acetyl furan, is described as being soluble in most organic solvents.[4]

Expected Solubility:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile, as well as in polar protic solvents like ethanol and methanol.

-

Moderate Solubility: In solvents of intermediate polarity such as dichloromethane.

-

Low Solubility: In nonpolar solvents like hexane and cyclohexane.

-

Insoluble: In water.[4]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

General Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(Furan-2-yl)-2-oxoethyl acetate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the container at a constant temperature using a shaker bath or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: Cease agitation and allow the suspension to settle, permitting the excess solid to sediment. For fine particles, centrifugation or filtration may be necessary to separate the saturated solution from the undissolved solid. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.

-

Quantification: Carefully extract a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analysis: Analyze the concentration of 2-(Furan-2-yl)-2-oxoethyl acetate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration of the saturated solution based on the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal shake-flask method described above.

Caption: Isothermal Shake-Flask Experimental Workflow

Factors Influencing Solubility

The solubility of a solid compound in an organic solvent is a complex phenomenon governed by several factors. The diagram below outlines these key relationships.

Caption: Key Factors Influencing Solubility

End of Guide

References

Reactivity of the alpha-keto ester moiety in 2-(Furan-2-yl)-2-oxoethyl acetate

An In-Depth Technical Guide to the Reactivity of the Alpha-Keto Ester Moiety in 2-(Furan-2-yl)-2-oxoethyl Acetate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the alpha-keto ester moiety present in 2-(Furan-2-yl)-2-oxoethyl acetate. While literature directly pertaining to this specific molecule is limited, this document extrapolates from established principles governing alpha-keto esters and furan chemistry to predict its behavior in various chemical transformations. The guide covers key reactions including reduction, hydrolysis, transesterification, and interactions with nucleophiles, providing detailed experimental protocols and quantitative data where available. Furthermore, potential synthetic applications leveraging the unique functionality of this compound are explored. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate understanding.

Introduction

2-(Furan-2-yl)-2-oxoethyl acetate is a bifunctional molecule featuring a furan ring and an alpha-keto ester moiety. The alpha-keto ester is a highly valuable functional group in organic synthesis, characterized by two adjacent, electrophilic carbonyl centers—a ketone and an ester. This arrangement leads to unique reactivity, making such compounds versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The furan nucleus itself is a common scaffold in biologically active compounds and can undergo a variety of transformations. This guide focuses on the chemical behavior dictated by the interplay of these two functionalities.

Synthesis of 2-(Furan-2-yl)-2-oxoethyl Acetate

The target compound can be conceptualized as an ester of 2-(furan-2-yl)-2-oxoacetic acid. A plausible synthetic route involves the initial synthesis of this acid, followed by esterification. A one-pot method for synthesizing the parent acid from inexpensive furfural has been reported, which avoids the use of highly toxic reagents like sodium cyanide.

Proposed Synthesis Pathway:

-

Henry Reaction: Reaction of furfural with nitromethane in the presence of a base to form a nitroalkene intermediate.

-

Nef-Type Reaction: Conversion of the nitroalkene intermediate to 2-(furan-2-yl)-2-oxoacetic acid using a copper salt and acid.

-

Esterification: Standard esterification of the resulting carboxylic acid with 2-bromoethanol followed by acetylation, or directly with a suitable acetate equivalent, would yield the final product.

Core Reactivity of the Alpha-Keto Ester Moiety

The primary reactivity of 2-(Furan-2-yl)-2-oxoethyl acetate is centered around the two carbonyl groups. The ketone is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl.

Reduction of the Ketone Carbonyl

The ketone in the alpha-keto ester is readily reduced to a secondary alcohol, yielding an alpha-hydroxy ester. This transformation is of significant interest as alpha-hydroxy esters are prevalent in many biologically active molecules. Several chemoselective methods have been developed that target the keto group while leaving the ester intact.

| Reagent/System | Product | Typical Yield | Notes | Reference |

| Rongalite (Sodium hydroxymethanesulfinate) | α-Hydroxy Ester | 85-98% | Transition metal- and hydride-free. Proceeds via a radical mechanism. Tolerates halides, alkenes, and nitriles.[1] | [1] |

| Tosylhydrazine / NaHCO₃ | α-Hydroxy Ester | Good to Excellent | Base-promoted, metal-free reduction. | |

| Baker's Yeast (S. cerevisiae) | (R)-α-Hydroxy Ester | Variable | Biocatalytic reduction, can provide high enantioselectivity. | |

| Nickel Catalysts / Hydrosilanes | α-Hydroxy Ester | High | Effective for chemoselective reduction of α-keto amides, applicable to esters. |

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Furan-2-yl)-2-oxoethyl acetate (1.0 mmol), Rongalite (2.0 mmol), and K₂CO₃ (1.5 mmol).

-

Solvent Addition: Add a solvent mixture of DMSO and H₂O (8:2 v/v, 4 mL).

-

Reaction: Stir the mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(Furan-2-yl)-2-hydroxyethyl acetate.

Hydrolysis and Transesterification of the Ester

The ester functional group can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(furan-2-yl)-2-oxoacetic acid. Basic hydrolysis (saponification) is typically irreversible. Spontaneous hydrolysis of α-keto esters in aqueous media can also occur, leading to acidification of the solution.

-

Transesterification: In the presence of an alcohol and a catalyst (acid or base), the acetate group can be exchanged for a different alkoxy group. To drive the equilibrium, the alcohol reactant is often used as the solvent.

-

Setup: Dissolve 2-(Furan-2-yl)-2-oxoethyl acetate (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL), which will serve as both reactant and solvent.

-

Catalyst: Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).

-

Purification: Remove the excess alcohol under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by distillation or chromatography.

Reactions with Nitrogen Nucleophiles

The ketone carbonyl is a prime site for reaction with nitrogen nucleophiles like primary amines, hydroxylamine, and hydrazines. These reactions typically involve the formation of a tetrahedral intermediate, followed by dehydration to yield a C=N double bond (an imine or related derivative). The pH must be carefully controlled (typically mildly acidic, pH ~5) to facilitate both nucleophilic attack and dehydration.

-

With Primary Amines: Forms an imine (Schiff base).

-

With Hydrazine: Forms a hydrazone. This can be a precursor for Wolff-Kishner reduction.

-

With Hydroxylamine: Forms an oxime.

Visualizing Reactivity and Workflows

Diagram 1: General Reactivity of the α-Keto Ester Moiety

References

The Rising Potential of Furan-Containing Alpha-Keto Esters: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The confluence of the furan scaffold, a privileged motif in medicinal chemistry, and the alpha-keto ester functional group, a potent electrophilic warhead for enzyme inhibition, presents a compelling strategy for the development of novel therapeutic agents. This technical guide delves into the burgeoning field of furan-containing alpha-keto esters, summarizing their known biological activities, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. While direct research on this specific chemical class is emerging, this document synthesizes current knowledge on related furan derivatives and alpha-keto amides to provide a comprehensive overview and a roadmap for future investigation.

Overview of Biological Activities

Furan-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of an alpha-keto ester moiety is hypothesized to enhance these activities, particularly through the targeted inhibition of key enzymes implicated in disease progression. The primary areas of investigation for these compounds include oncology and virology.

Anticancer Activity

The furan nucleus is a core component of numerous compounds with demonstrated anticancer effects. While specific data on furan-containing alpha-keto esters is limited, related furan derivatives and alpha-keto amides have shown significant promise. For instance, a novel class of α-ketoamide derivatives, including a compound bearing a 5-(4-acetylphenyl)-furan-2-carbonyl moiety, has demonstrated potent anticancer activity against a panel of human cancer cell lines.[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle.

Enzyme Inhibition

Alpha-keto esters and their amide analogues are recognized as effective inhibitors of various enzymes, particularly proteases and histone deacetylases (HDACs). The electrophilic nature of the alpha-keto carbonyl group allows for the formation of a stable covalent or semi-covalent bond with nucleophilic residues in the enzyme's active site, leading to potent inhibition.

-

Protease Inhibition: Alpha-ketoamides have been successfully developed as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[1] This suggests that furan-containing alpha-keto esters could be designed as broad-spectrum antiviral agents.

-

Histone Deacetylase (HDAC) Inhibition: Alpha-keto amides have also been identified as potent inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

Quantitative Data on Biological Activity

To facilitate comparative analysis, the following tables summarize the available quantitative data for relevant furan-containing compounds. It is important to note the scarcity of data specifically for furan-containing alpha-keto esters; the presented data primarily pertains to furan-containing alpha-keto amides and other furan derivatives.

Table 1: Anticancer Activity of Furan-Containing Alpha-Keto Amide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound with 5-(4-acetylphenyl)-furan-2-carbonyl moiety | RPMI8226 (Multiple Myeloma) | < 1 | [1] |

| THP-1 (Leukemia) | < 1 | [1] | |

| Ramos (Burkitt's Lymphoma) | < 1 | [1] | |

| SW480 (Colon Carcinoma) | < 1 | [1] | |

| HeLa (Cervical Cancer) | < 1 | [1] | |

| MGC-803 (Gastric Cancer) | < 1 | [1] |

Note: The original source indicates IC50 values of ≥50% inhibition at 1 µM, suggesting sub-micromolar potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-containing alpha-keto esters and their analogues.

General Synthesis of Furan-Containing Alpha-Keto Esters

A general synthetic route to furan-containing alpha-keto esters can be achieved through the oxidation of the corresponding α-hydroxy esters, which can be synthesized via several methods, including the reaction of a furan-based Grignard reagent with an appropriate dialkyl oxalate.

Protocol:

-

Grignard Reagent Formation: To a solution of a 2-bromofuran derivative in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with Dialkyl Oxalate: Cool the freshly prepared Grignard reagent to 0°C and add a solution of a dialkyl oxalate (e.g., diethyl oxalate) in anhydrous THF dropwise.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-hydroxy ester.

-

Oxidation: Dissolve the crude α-hydroxy ester in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), portion-wise at 0°C.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction, and purify the crude product by column chromatography on silica gel to afford the desired furan-containing alpha-keto ester.

Cell Viability Assay (MTS Assay)

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing alpha-keto ester compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protease.

Protocol:

-

Reagent Preparation: Prepare a buffer solution appropriate for the target protease. Prepare a stock solution of the protease and a fluorescently labeled substrate.

-

Compound Preparation: Prepare serial dilutions of the furan-containing alpha-keto ester in the assay buffer.

-

Assay Procedure: In a 96-well plate, add the assay buffer, the test compound, and the protease solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualization of Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of furan-containing alpha-keto esters.

Caption: Synthetic pathway for furan-containing alpha-keto esters.

Caption: Protease inhibition by furan-containing alpha-keto esters.

Caption: Potential anticancer signaling pathway modulation.

Conclusion and Future Directions

The exploration of furan-containing alpha-keto esters as biologically active agents is a promising frontier in drug discovery. The synergistic combination of the versatile furan scaffold and the reactive alpha-keto ester warhead offers a powerful platform for the design of potent and selective inhibitors of various therapeutic targets. While current research has provided a strong foundation, particularly through studies on analogous furan derivatives and alpha-keto amides, further investigation is warranted.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a diverse library of furan-containing alpha-keto esters and their systematic screening against a broad range of cancer cell lines and viral targets.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including the identification of specific enzyme targets and the characterization of their impact on key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the structure-activity relationships to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

By addressing these key areas, the full therapeutic potential of furan-containing alpha-keto esters can be unlocked, paving the way for the development of next-generation therapies for cancer, viral infections, and other diseases.

References

2-(Furan-2-yl)-2-oxoethyl acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential metabolic pathways of 2-(Furan-2-yl)-2-oxoethyl acetate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Data

The fundamental properties of 2-(Furan-2-yl)-2-oxoethyl acetate, including its molecular formula and weight, are summarized in the table below. These values have been calculated based on its chemical structure.

| Property | Value |

| Chemical Name | 2-(Furan-2-yl)-2-oxoethyl acetate |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Chemical Structure |  |

Experimental Protocols

Proposed Synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate

The synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate can be achieved via the nucleophilic substitution of 2-bromo-1-(furan-2-yl)ethanone with an acetate salt. A detailed experimental protocol for this proposed synthesis is provided below.

Materials:

-

2-Bromo-1-(furan-2-yl)ethanone

-

Sodium acetate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

To a solution of 2-bromo-1-(furan-2-yl)ethanone (1.0 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous sodium acetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure 2-(Furan-2-yl)-2-oxoethyl acetate.

Analytical Methods

The characterization of 2-(Furan-2-yl)-2-oxoethyl acetate would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule, such as the furan ring, the ketone, and the ester carbonyl groups.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a potential metabolic pathway for 2-(Furan-2-yl)-2-oxoethyl acetate.

Caption: Proposed synthesis workflow for 2-(Furan-2-yl)-2-oxoethyl acetate.

Caption: Potential metabolic activation pathway of the furan moiety.

An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoethyl acetate for Researchers and Drug Development Professionals

Introduction: The furan nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Furan derivatives are integral components in a wide array of therapeutic agents, exhibiting properties that include antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2][4] The furan ring's unique electronic and steric properties, including its planarity and potential for hydrogen bonding, allow it to serve as a versatile pharmacophore, often enhancing the pharmacokinetic profiles of drug candidates.[3] This guide focuses on a specific furan derivative, 2-(Furan-2-yl)-2-oxoethyl acetate, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological significance within the broader context of furan-containing compounds in drug discovery.

Chemical Identity and Properties